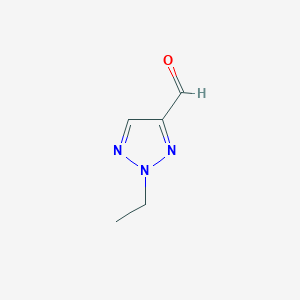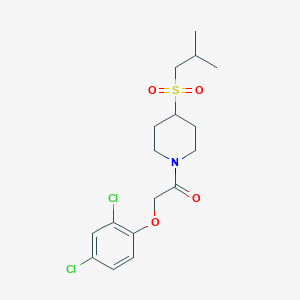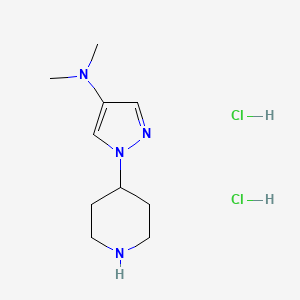
3-(4-fluorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(4-fluorophenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide involves multiple steps, including bioisosteric replacements and regioisomer differentiation. One notable example is the synthesis of 3,5-AB-CHMFUPPYCA, showcasing the importance of precise synthetic routes for identifying and characterizing research chemicals (McLaughlin et al., 2016). This process underlines the complexity of synthesizing such compounds and the necessity for accurate identification methods.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques, including crystal structure analysis, which provides insights into the conformation and stabilization mechanisms of these molecules. For example, studies on pyrazole derivatives have revealed how hydrogen bonding and intermolecular interactions contribute to the stabilization of their crystal structures (Jasinski et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of pyrazole and isoxazole derivatives often include cross-coupling reactions and multi-component transformations. These reactions highlight the versatility of these compounds in forming diverse structures and the potential for creating a wide range of derivatives with varying chemical properties (Elinson et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are influenced by their molecular structure. Analytical techniques like thermogravimetric analysis provide data on the thermal stability of these compounds, which is essential for understanding their behavior under various conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazole and isoxazole derivatives are closely related to their electronic structure. Studies utilizing density functional theory (DFT) calculations can predict reactivity parameters and nonlinear optical (NLO) properties, which are crucial for designing new materials with desired chemical properties (Ahmad et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those with fluorophenyl groups, have been extensively studied. For example, McLaughlin et al. (2016) discussed the synthesis and analytical characterization of a pyrazole-containing compound identified as a 'research chemical' with potential pharmacological activities yet to be explored (McLaughlin et al., 2016). Similarly, Köysal et al. (2005) reported on the structures of N-substituted pyrazoline derivatives, highlighting the geometric parameters and intermolecular interactions (Köysal et al., 2005).
Heterocyclic Synthesis
Mohareb et al. (2004) investigated the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles, yielding a range of heterocyclic derivatives. This study demonstrates the versatility of thiophene derivatives in synthesizing novel heterocyclic compounds with potential biological activities (Mohareb et al., 2004).
Pharmacological Potential
Research into pyrazole derivatives often explores their potential pharmacological applications. For instance, Thangarasu et al. (2019) synthesized novel pyrazole carbaldehyde derivatives, examining their antioxidant, anti-breast cancer, and anti-inflammatory properties. This study underscores the significant medicinal potential of pyrazole derivatives, suggesting avenues for future research into compounds with similar structures (Thangarasu et al., 2019).
Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases from pyrazole-4-carboxaldehyde derivatives, demonstrating their in vitro antimicrobial activity. This research highlights the antimicrobial potential of pyrazole-based compounds, which could be relevant for the development of new antimicrobial agents (Puthran et al., 2019).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c19-12-5-3-11(4-6-12)14-9-15(22-21-14)18(24)20-10-13-8-16(25-23-13)17-2-1-7-26-17/h1-9H,10H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXAJQQHCAZASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)
![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/no-structure.png)
![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)




![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)


![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)
![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)